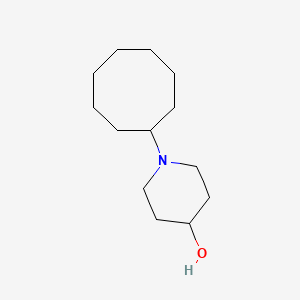
1-Cyclooctylpiperidin-4-ol
Overview
Description
Piperidine is an essential heterocyclic system and a pivotal cornerstone in the production of drugs . Piperidine derivatives, such as 1-Cyclooctylpiperidin-4-ol, are being utilized in different therapeutic applications .
Synthesis Analysis
A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV . The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis .Molecular Structure Analysis
Piperidine derivatives represent a key and extensive category of Nitrogen bearing heterocyclic compounds . Compounds with piperidine moiety show a wide variety of biologic activities .Chemical Reactions Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .Scientific Research Applications
Pharmacological Applications
Piperidine derivatives, including 1-Cyclooctylpiperidin-4-ol, are significant in the pharmaceutical industry. They are present in over twenty classes of pharmaceuticals and play a crucial role in drug design due to their structural versatility and biological activity .
Antiviral Agents: Piperidin-4-ol derivatives have been explored for their potential in treating HIV. They have shown promise as CCR5 antagonists, which are crucial in the process of HIV-1 entry into cells . The design of novel piperidin-4-ol derivatives aims to find effective treatments for HIV-1 with fewer side effects and improved efficacy .
Neurological Disorders: The piperidine nucleus is a common feature in drugs targeting neurological disorders. Its derivatives can interact with various neurotransmitter systems, offering potential treatments for diseases like Alzheimer’s, Parkinson’s, and schizophrenia .
Synthetic Chemistry
The synthesis of piperidine derivatives, including 1-Cyclooctylpiperidin-4-ol, involves intra- and intermolecular reactions that lead to a variety of structures such as substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . These reactions are pivotal for creating complex molecules used in medicinal chemistry.
Catalysis: Piperidine derivatives can act as catalysts in organic synthesis, facilitating reactions such as hydrogenation, cyclization, and amination. This makes them valuable tools in the synthesis of other biologically active compounds .
Mechanism of Action
While specific information about the mechanism of action of 1-Cyclooctylpiperidin-4-ol is not available, piperidine derivatives are known to be utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-Alzheimer, antipsychotic and/or anticoagulant agents .
Future Directions
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
1-cyclooctylpiperidin-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO/c15-13-8-10-14(11-9-13)12-6-4-2-1-3-5-7-12/h12-13,15H,1-11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTQBEFJIFSMGPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CCC1)N2CCC(CC2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclooctylpiperidin-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[3-Nitro-4-(2,2,2-trifluoroethoxy)phenyl]-methanol](/img/structure/B1460891.png)

![5-[(3,4-dichlorophenyl)methyl]-2H-1,2,3,4-tetrazole](/img/structure/B1460894.png)


![8-Methyl-2-thiophen-2-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B1460900.png)
![Methyl 2-[(4-methyl-1,3-thiazol-2-yl)amino]acetate](/img/structure/B1460901.png)




